molecular formula C18H13Cl2NO B8632639 3,5-Bis(3-chlorophenyl)-1-methylpyridin-4(1H)-one CAS No. 59757-03-8

3,5-Bis(3-chlorophenyl)-1-methylpyridin-4(1H)-one

Cat. No. B8632639
Key on ui cas rn: 59757-03-8
M. Wt: 330.2 g/mol
InChI Key: FMKVJFMYKQKHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04152136

Procedure details

The aminoformylating reagent was made by adding 30 g. of dimethylformamide dropwise to 20 g. of phosgene in 150 ml. of chloroform at 0° C. A 10 g. portion of 1,3-bis(3-chlorophenyl)-2-propanone in 50 ml. of chloroform was then added. The mixture was stirred for 3 hours, after which 50 ml. of 40% aqueous methylamine was added. Chloroform was then evaporated from the mixture, and 200 ml. of ethanol and 50 ml. of additional 40% aqueous methylamine were added. The mixture was then stirred under reflux overnight. In the morning, the product was extracted as described in the example above, and chromatographed on a silica gel column with ethyl acetate containing successively larger quantities of methanol. The product, 3,5-bis(3-chlorophenyl)-1-methyl-4(1H)-pyridone, 0.85 g., melted at 164°-167° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:5])[CH:3]=O.C(Cl)(Cl)=O.[Cl:10][C:11]1[CH:12]=[C:13]([CH2:17][C:18](=[O:27])[CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[CH:21]=2)[CH:14]=[CH:15][CH:16]=1.CN>C(Cl)(Cl)Cl>[Cl:10][C:11]1[CH:12]=[C:13]([C:17]2[C:18](=[O:27])[C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[CH:21]=3)=[CH:3][N:2]([CH3:5])[CH:1]=2)[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(CC1=CC(=CC=C1)Cl)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 30 g
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
Chloroform was then evaporated from the mixture, and 200 ml
ADDITION
Type
ADDITION
Details
of additional 40% aqueous methylamine were added
STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
In the morning, the product was extracted
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column with ethyl acetate containing successively larger quantities of methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=C(C=CC1)C1=CN(C=C(C1=O)C1=CC(=CC=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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